molecular formula C11H16BrN B1444223 (5-Bromo-2-methylbenzyl)-isopropylamine CAS No. 1514339-01-5

(5-Bromo-2-methylbenzyl)-isopropylamine

Cat. No. B1444223
M. Wt: 242.16 g/mol
InChI Key: UOLIGEBJLFPNAF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “(5-Bromo-2-methylbenzyl)-isopropylamine” is C11H16BrN. This indicates that the molecule is composed of 11 carbon atoms, 16 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom.


Physical And Chemical Properties Analysis

The molecular weight of “(5-Bromo-2-methylbenzyl)-isopropylamine” is 242.16 g/mol. Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Molecular and Functional Imaging Studies

Studies have highlighted the significance of hallucinogens, including derivatives like (5-Bromo-2-methylbenzyl)-isopropylamine, in molecular and functional imaging. These compounds, due to their interaction with serotonin receptors, are pivotal in understanding brain function and structure. Advanced imaging techniques like PET and SPECT have been used to study the distribution and binding of these compounds in the brain, offering insights into their effects on cerebral perfusion and metabolism. The study emphasizes the need for further research in this area to fully comprehend the interaction sites and cerebrometabolic effects of these hallucinogens (Cumming et al., 2021).

Toxicology and Pharmacology

The toxicological and pharmacological properties of N-benzylphenethylamine derivatives, including (5-Bromo-2-methylbenzyl)-isopropylamine, have been extensively studied. These compounds are known for inducing profound changes in perception and cognition, primarily mediated by their interaction with the 5-HT2A receptor. The potent hallucinogenic effects, along with cases of toxicity and fatalities, highlight the importance of understanding the structure-activity relationships and metabolism of these compounds for public health and safety (Halberstadt, 2017).

Flame Retardants and Environmental Concerns

Derivatives of (5-Bromo-2-methylbenzyl)-isopropylamine have also been noted in the context of novel brominated flame retardants (NBFRs). The increasing application of NBFRs raises concerns regarding their environmental fate, toxicity, and occurrence in various matrices such as indoor air, dust, consumer goods, and food. The review highlights the need for more research on these compounds to address the large knowledge gaps and potential health risks associated with their widespread use (Zuiderveen et al., 2020).

Safety And Hazards

The safety data sheet for related compounds suggests that they should be handled with care. They may be harmful if inhaled or come into contact with skin and eyes . Always use appropriate personal protective equipment when handling these chemicals.

properties

IUPAC Name

N-[(5-bromo-2-methylphenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-8(2)13-7-10-6-11(12)5-4-9(10)3/h4-6,8,13H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLIGEBJLFPNAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)CNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5-Bromo-2-methylphenyl)methyl](propan-2-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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